molecular formula C10H12INO B12070413 3-(4-Iodophenyl)-N-methylpropionamide

3-(4-Iodophenyl)-N-methylpropionamide

Cat. No.: B12070413
M. Wt: 289.11 g/mol
InChI Key: PHTJKCBLVXKMDS-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-N-methylpropionamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)-N-methylpropionamide typically involves the reaction of 4-iodoacetophenone with methylamine under specific conditions. The process may include steps such as:

    Formation of the Intermediate: 4-iodoacetophenone is reacted with methylamine to form an intermediate compound.

    Amidation: The intermediate undergoes amidation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-N-methylpropionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed coupling reactions can facilitate substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Iodophenyl)-N-methylpropionamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)-N-methylpropionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

    Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoacetophenone: A precursor in the synthesis of 3-(4-Iodophenyl)-N-methylpropionamide.

    N-(4-Iodophenyl)-β-alanine: Shares structural similarities and potential biological activities.

    4-Iodophenylalanine: Another compound with an iodine-substituted phenyl ring.

Uniqueness

This compound is unique due to its specific structural features and the presence of both an iodine atom and a propionamide group

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

3-(4-iodophenyl)-N-methylpropanamide

InChI

InChI=1S/C10H12INO/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13)

InChI Key

PHTJKCBLVXKMDS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)I

Origin of Product

United States

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